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For Immediate Release

Shanghai, China – December 9, 2025 – New comparative data on the kinase selectivity of

MSC2530818, a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8),

reveals a high degree of selectivity with a well-defined off-target profile. This guide provides a

comprehensive analysis of MSC2530818's cross-reactivity with other kinases, supported by

experimental data to inform researchers, scientists, and drug development professionals in

their evaluation of this compound for therapeutic development.

MSC2530818 is a small molecule inhibitor targeting CDK8 and its close homolog CDK19 with

high affinity, demonstrating an IC50 of 2.6 nM for CDK8.[1] It has been shown to potently inhibit

phospho-STAT1SER727 in cellular assays, a key biomarker of CDK8/19 activity, and to

suppress WNT-dependent transcription in cancer cell lines.[1] Understanding the broader

kinase interaction profile is crucial for predicting potential off-target effects and ensuring the

safety and efficacy of targeted therapies.

Kinase Cross-Reactivity Profile of MSC2530818
To elucidate the selectivity of MSC2530818, a comprehensive KINOMEscan™ profiling study

was conducted, screening the compound against a panel of 468 kinases at a concentration of 2

µM. The results, summarized in the table below, highlight the kinases that exhibited significant

interaction with MSC2530818, defined as having a percent of control value of less than 35%.

The primary targets, CDK8 and CDK19, show strong inhibition as expected. The data also
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reveals a limited number of off-target kinases, providing a clear view of the compound's

selectivity.

Kinase Target Percent of Control (%) @ 2µM

CDK8 <10

CDK19 <10

GSK3β <35

GSK3α <35

CLK2 <35

DYRK1A <35

DYRK1B <35

HIPK2 <35

HIPK3 <35

MINK1 <35

MST4 <35

YSK4 <35

CAMKK1 <35

CAMKK2 <35

PIP5K1C <35

PIK3C2G <35

STK16 <35

FLT3(D835V) <35

Table 1: Kinase cross-reactivity of MSC2530818. Data represents the percentage of kinase

activity remaining in the presence of 2 µM MSC2530818, as determined by KINOMEscan™

profiling. A lower percentage indicates stronger inhibition. Kinases with <35% of control activity

are shown. The primary intended targets are highlighted in bold.
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Experimental Protocols
KINOMEscan™ Selectivity Profiling
The kinase selectivity of MSC2530818 was assessed using the KINOMEscan™ assay platform

(DiscoverX). This method is based on a competitive binding assay that quantifies the ability of a

test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of

kinases.

Methodology:

Kinase Preparation: A diverse panel of 468 human kinases were expressed as DNA-tagged

fusion proteins.

Ligand Immobilization: An immobilized, active-site directed ligand was prepared on a solid

support.

Competitive Binding: The DNA-tagged kinases were incubated with the immobilized ligand

and the test compound (MSC2530818 at 2 µM) in parallel with a DMSO control.

Quantification: The amount of kinase bound to the solid support was quantified using

quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results were reported as "percent of control," where the DMSO control

represents 100% kinase activity. A lower percentage of control indicates a stronger

interaction between the compound and the kinase.
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KINOMEscan™ Experimental Workflow
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KINOMEscan™ Experimental Workflow

ADP-Glo™ Kinase Assay for Off-Target Verification
To confirm the off-target activity observed in the KINOMEscan™ assay, a secondary enzymatic

assay, the ADP-Glo™ Kinase Assay (Promega), was utilized to determine the IC50 value for
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selected kinases, such as GSK3β. This assay measures the amount of ADP produced during a

kinase reaction, which is directly proportional to the kinase activity.

Methodology:

Kinase Reaction: The target kinase (e.g., GSK3β) was incubated with its substrate, ATP, and

varying concentrations of MSC2530818.

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the

reaction and deplete the remaining ATP.

ADP to ATP Conversion: Kinase Detection Reagent was then added to convert the ADP

generated in the kinase reaction into ATP.

Luminescence Detection: The newly synthesized ATP was quantified using a

luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP

concentration.

IC50 Determination: The luminescent signal was measured using a luminometer, and the

data was used to calculate the IC50 value of MSC2530818 for the specific kinase.

Signaling Pathway Context
MSC2530818 primarily targets CDK8 and CDK19, which are components of the Mediator

complex. This complex plays a crucial role in regulating gene transcription. Two of the key

signaling pathways modulated by CDK8/19 are the WNT/β-catenin pathway and the STAT1

signaling pathway.

WNT/β-catenin Signaling Pathway
In the canonical WNT pathway, the absence of a WNT signal leads to the degradation of β-

catenin. Upon WNT stimulation, β-catenin accumulates and translocates to the nucleus, where

it activates target gene expression. CDK8 acts as a positive regulator of β-catenin-dependent

transcription. Inhibition of CDK8 by MSC2530818 can therefore suppress the oncogenic

signaling driven by aberrant WNT pathway activation, which is common in many cancers.
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STAT1 Signaling Pathway
STAT1 (Signal Transducer and Activator of Transcription 1) is a key mediator of cytokine

signaling, particularly in response to interferons. Upon cytokine stimulation, STAT1 is

phosphorylated, dimerizes, and translocates to the nucleus to activate the transcription of

target genes involved in immune responses and cell proliferation. CDK8 can phosphorylate

STAT1 at Serine 727, which is important for its full transcriptional activity. MSC2530818 has

been shown to inhibit this phosphorylation event, thereby modulating STAT1-mediated gene

expression.[1]
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Conclusion
The cross-reactivity studies demonstrate that MSC2530818 is a highly selective inhibitor of

CDK8 and CDK19. While a limited number of off-target interactions have been identified, the

overall selectivity profile is favorable. This detailed analysis, including quantitative data and

experimental protocols, provides a valuable resource for researchers to objectively evaluate

the potential of MSC2530818 in their drug discovery and development programs. The high

selectivity of MSC2530818, coupled with its potent on-target activity, underscores its promise

as a tool compound for studying CDK8/19 biology and as a lead candidate for the development

of targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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